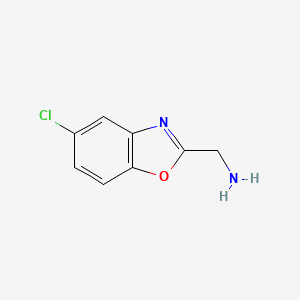

5-Chlorobenzoxazole-2-methanamine

Description

Overview of Benzoxazole (B165842) Heterocyclic Compounds in Academic Research

Benzoxazole and its derivatives are a class of aromatic organic compounds that have garnered considerable attention in academic and industrial research. wikipedia.orgjocpr.com The inherent stability of the aromatic system, combined with the reactive sites on the heterocycle, allows for extensive functionalization and the creation of diverse molecular architectures. globalresearchonline.net Their structural similarity to naturally occurring nucleic bases, such as adenine (B156593) and guanine, is a key factor in their ability to interact with biological macromolecules. jocpr.comresearchgate.net

Multifaceted Relevance of Benzoxazole Derivatives in Chemical Sciences

The applications of benzoxazole derivatives are extensive and varied, spanning medicinal chemistry, agrochemicals, and materials science.

The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.net This has led to the development of numerous benzoxazole-containing compounds with a wide range of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. jocpr.comresearchgate.netnih.gov For instance, certain benzoxazole derivatives have been investigated as potent inhibitors of enzymes like VEGFR-2, which is implicated in cancer, and as modulators of receptors such as the 5-HT3 receptor. nih.govacs.org

Beyond pharmaceuticals for human health, benzoxazole derivatives have shown significant promise in the agrochemical sector. mdpi.comnih.gov Research has demonstrated their efficacy as fungicides, herbicides, and insecticides. mdpi.comresearchgate.netresearchgate.net The development of benzoxazole-based pesticides is an active area of research, aiming to produce effective and environmentally safer crop protection agents. mdpi.com

The unique photophysical properties of some benzoxazole derivatives make them valuable in the field of materials science. globalresearchonline.nettaylorandfrancis.com They have been utilized as optical brighteners, fluorescent probes, and in the development of organic electronic materials. globalresearchonline.nettaylorandfrancis.com Their stable, aromatic structure contributes to their suitability for these applications. globalresearchonline.net

Prevalence of Benzoxazole Moiety in Biologically Active Entities

The benzoxazole core is present in a number of naturally occurring and synthetic compounds that exhibit significant biological effects. nih.gov This includes compounds isolated from marine organisms and bacteria. nih.gov In the realm of synthetic chemistry, the benzoxazole scaffold is a common starting point for the synthesis of larger, more complex bioactive molecules. wikipedia.orgjocpr.com Its presence in marketed drugs and numerous compounds under investigation underscores its importance in the ongoing quest for new therapeutic agents. wikipedia.orgresearcher.life

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1,3-benzoxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUWJMBBBWTDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Chlorobenzoxazole 2 Methanamine Derivatives

General Principles of SAR in Benzoxazole (B165842) Research

The exploration of benzoxazole derivatives in drug discovery is guided by several key structure-activity relationship (SAR) principles. The benzoxazole nucleus, which consists of a fused benzene (B151609) and oxazole (B20620) ring, offers a versatile framework for designing bioactive molecules. nih.govjocpr.com Researchers have found that the biological activity of these compounds is highly dependent on the nature and position of substituents on the benzoxazole core. researchgate.net

A predominant principle in benzoxazole SAR is the critical importance of substituents at the 2 and 5-positions of the ring system. nih.govmdpi.com Modifications at these sites have been shown to significantly modulate the pharmacological properties of the derivatives. mdpi.com The introduction of various functional groups can influence factors such as lipophilicity, electronic properties, and steric compatibility, which in turn affects how the molecule interacts with its biological target. mdpi.com

The electronic nature of the substituents plays a crucial role. The presence of electron-donating groups (like methoxy (B1213986) or dimethylamino) versus electron-withdrawing groups (like fluoro or chloro) can drastically alter the activity spectrum. nih.govtandfonline.com For instance, in some series of derivatives, compounds with electron-donating substituents have demonstrated greater antifungal activity. nih.gov This suggests that the electronic environment of the benzoxazole system is a key determinant for specific biological actions.

Furthermore, the benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This is due to its ability to serve as a structural isostere of naturally occurring nucleic bases, which may allow for favorable interactions with biological macromolecules. jocpr.com The physicochemical profile of the benzoxazolone nucleus, a related structure, highlights properties like a balance of lipophilic and hydrophilic fragments and multiple sites for chemical modification, making it an ideal scaffold for drug design. nih.gov The systematic exploration of these properties through SAR studies is essential for identifying promising "hit" and "lead" compounds for further development. nih.gov

Influence of Substituent Position on Biological Activity

The specific placement of substituents on the benzoxazole ring is a determining factor in the biological activity of its derivatives. Research has consistently shown that even minor changes in substituent position can lead to significant variations in efficacy and target specificity.

Positional Isomer Effects on Molecular Interactions

The location of substituents directly influences the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, which collectively govern its interactions with biological targets. acs.orgnih.gov Studies on hydrogen-bonded benzoxazole clusters have demonstrated that the relative stability of different isomers is highly dependent on interactions with surrounding molecules. acs.orgnih.gov For example, the interaction between a C-H group at the 2-position and a nitrogen atom in a solvent molecule can be significantly enhanced, leading to a more stable isomer. acs.orgnih.gov This highlights the sensitivity of molecular interactions to the precise positioning of atoms within the benzoxazole structure.

The type of substituent and its position can affect intermolecular forces such as dispersion interactions. Research has shown that the dispersion interaction between a methyl group of a solvent and the π electron cloud of the benzoxazole ring contributes significantly to the stability of a particular isomer. acs.orgnih.gov While not directly studying 5-Chlorobenzoxazole-2-methanamine, analogous research on benzoic acid derivatives shows that the position of hydroxyl or methoxyl groups significantly impacts antibacterial activity, underscoring the general principle that positional isomerism is key to molecular function. nih.gov These findings suggest that the chlorine atom at the 5-position and the methanamine at the 2-position of the core compound create a specific electronic and steric profile that dictates its potential molecular interactions.

Impact on Receptor Binding Affinities

The position of substituents on the benzoxazole scaffold has a profound impact on the binding affinity of derivatives to various biological receptors. SAR studies on different series of benzoxazole analogues have established clear correlations between substitution patterns and receptor interaction.

For example, in the development of histamine (B1213489) H3 antagonists, the introduction of substituted phenyl and pyridyl groups at the 6-position of a 4-azabenzoxazole core yielded compounds with good antagonist activity. nih.gov Similarly, studies on benzoxazole derivatives as neuropeptide Y (NPY) Y5 receptor antagonists have successfully developed structure-activity relationships to improve potency. nih.gov Another study identified potent melatonin (B1676174) receptor agonists from a series of benzoxazole derivatives, demonstrating the scaffold's utility in targeting specific G-protein coupled receptors. nih.gov

The binding to enzyme active sites is also highly sensitive to substituent placement. Molecular docking studies have been used to predict the orientation of 2-substituted benzoxazole derivatives within the binding site of enzymes like DNA gyrase. nih.gov These studies revealed that specific hydrogen bonds could form between the benzoxazole derivative and amino acid residues of the enzyme, such as ASN46 and THR165, and that these interactions are dependent on the substitution pattern. nih.gov For instance, the presence of a 5-chloro substituent has been noted as a positive contributor to the anticancer activity of certain benzoxazole derivatives, likely by influencing how these molecules fit into and interact with their target receptors. nih.gov

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

The rational design and synthesis of analogues are fundamental to elucidating the structure-activity relationships of a lead compound like this compound. This process involves the strategic modification of the parent molecule to probe the influence of different structural features on its biological activity. nih.govmdpi.com

A key strategy in the rational design of benzoxazole derivatives is molecular hybridization, where pharmacophoric moieties from different active compounds are combined to create a new hybrid with potentially enhanced affinity and efficacy. nih.gov In the context of this compound, a crucial design consideration is the retention of the 5-chloro substituent. This group has been identified as an important contributor to the anticancer activity in related series of benzoxazole compounds. nih.gov Therefore, synthetic strategies often focus on creating analogues where the 5-chloro position is maintained while other parts of the molecule, such as the 2-methanamine group, are modified. nih.gov

The synthesis of these analogues can be achieved through various chemical routes. Efficient, multi-step synthetic procedures allow for the introduction of diverse substituents. farmaciajournal.comjocpr.com For example, new series of benzoxazole analogues have been created by reacting 2-aminophenols with various aldehydes or by modifying the 2-position with different side chains. farmaciajournal.comresearchgate.net These synthetic efforts generate a library of related compounds that can then be screened to build a comprehensive SAR profile. nih.govresearchgate.net This systematic approach of designing, synthesizing, and evaluating analogues allows researchers to map the molecular requirements for optimal biological activity.

Correlation between Molecular Structure and Pharmacological Profiles

A clear correlation exists between the molecular structure of benzoxazole derivatives and their resulting pharmacological profiles. nih.govresearchgate.net The data gathered from SAR studies allow for the establishment of predictive models that link specific structural features to biological outcomes like antimicrobial or antiproliferative activity. nih.govmdpi.com

The substituents at the 2 and 5-positions of the benzoxazole ring are consistently found to be major determinants of the pharmacological profile. nih.govmdpi.com For antiproliferative activity, it has been observed that benzoxazole derivatives with a chlorine atom at the 5-position often exhibit significant potency. mdpi.com The table below, derived from a study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives, illustrates how substitutions influence anticancer activity against various cell lines.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Selected Benzoxazole Derivatives

| Compound | R¹ (Position 5) | R² (Phenyl Position 3) | Substituent (Phenyl Position 4) | NCI-H460 (Lung) | K-562 (Leukemia) |

|---|---|---|---|---|---|

| 30 | H | H | N,N-diethyl | 1.7 | 1.8 |

| 33 | H | H | Morpholine | 1.1 | 1.5 |

| 36 | Cl | H | N,N-diethyl | 1.3 | 1.2 |

| 39 | Cl | H | Morpholine | 3.8 | 4.1 |

| 40 | Cl | H | Piperidine | 0.4 | 0.6 |

| Etoposide (Ref.) | - | - | - | 6.1 | 1.1 |

Data sourced from a study on novel benzoxazole derivatives, illustrating the impact of substituents on activity. mdpi.com

The data indicate that the presence of a chlorine atom at position 5 (compounds 36, 39, 40) generally leads to potent activity, with compound 40 showing particularly high potency. mdpi.com

Similarly, the substitution pattern affects enzyme inhibition. A study on bis-benzoxazole derivatives as potential anti-Alzheimer's agents revealed a correlation between the type and position of substituents and the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 2: Cholinesterase Inhibition (IC₅₀ in µM) by Benzoxazole Analogs

| Analog | Substitution on Aryl Ring | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 3 | 3,4,5-trimethoxy | 1.10 ± 0.40 | 1.90 ± 0.70 |

| 4 | 2-methyl | 2.90 ± 0.50 | 4.80 ± 1.10 |

| 5 | 4-hydroxy-3-methoxy | 1.90 ± 0.80 | 2.90 ± 1.30 |

| 7 | 4-chloro | 2.10 ± 1.10 | 3.10 ± 1.90 |

| 8 | Unsubstituted | 24.50 ± 2.90 | 28.60 ± 3.60 |

| Donepezil (Ref.) | - | 2.45 ± 1.50 | 4.50 ± 2.50 |

Data from a study on bis-benzoxazole derivatives, showing that substituted analogs are significantly more potent than the unsubstituted analog (8). tandfonline.com

This table demonstrates that specific substitutions, such as the trimethoxy group in analog 3, lead to the most potent inhibition, while the unsubstituted analog 8 is the least active. tandfonline.com This underscores the principle that the pharmacological profile of a benzoxazole derivative is intricately linked to its specific molecular structure.

Biological and Mechanistic Investigations of 5 Chlorobenzoxazole 2 Methanamine and Its Analogues

Elucidation of Biological Target Interactions

The biological effects of a compound are intrinsically linked to its interactions with molecular targets within the body. Research into 5-chlorobenzoxazole (B107618) derivatives has begun to shed light on these interactions at the enzymatic, receptor, and nucleic acid levels.

Enzyme Modulation Studies

Derivatives of 5-chlorobenzoxazole have demonstrated the ability to modulate the activity of various enzymes. For instance, a study on 2-(substituted hydrazinocarbonyl acetanilidothio)benzoxazoles, which share the core benzoxazole (B165842) structure, revealed inhibitory effects on the monoamine oxidase (MAO) activity in rat brain homogenates. researchgate.net These compounds also selectively inhibited the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)-dependent oxidation of several substrates, including pyruvate (B1213749) and alpha-ketoglutarate, while not affecting NAD-independent oxidation of succinate. researchgate.net This selective inhibition suggests a specific mode of interaction with these metabolic enzymes. researchgate.net While direct studies on 5-Chlorobenzoxazole-2-methanamine are limited, the activity of these analogues suggests that the 5-chlorobenzoxazole moiety could be a key pharmacophore for enzyme inhibition.

Receptor Binding and Activation/Inhibition Mechanisms

The interaction of benzoxazole derivatives with cellular receptors is a key area of investigation. While specific receptor binding studies for this compound are not extensively documented in publicly available research, the broader class of benzoxazoles has been explored for its receptor-mediated activities. For example, certain benzoxazole derivatives have been designed and synthesized to act as antagonists for specific receptors, indicating that this chemical scaffold can be tailored to interact with receptor binding sites. The nature of the substituents on the benzoxazole ring plays a crucial role in determining the binding affinity and whether the compound acts as an agonist or antagonist. Further research is necessary to elucidate the specific receptor binding profile of this compound and its analogues.

Interaction with Nucleic Acids

The ability of small molecules to interact with DNA is a hallmark of many antimicrobial and anticancer agents. For some related heterocyclic compounds, such as 5-nitroimidazoles, the mechanism of action involves reductive activation to a species that covalently binds to DNA. nih.gov This process is understood to proceed through a four-electron reduction to form a hydroxylamine, which then leads to nucleophilic attack on DNA. nih.gov While this provides a potential model for how certain activated heterocyclic compounds can damage DNA, direct evidence of this compound or its close analogues interacting with nucleic acids in a similar manner is not yet established. The presence of the chloro- and amino- substituents on the benzoxazole ring would likely influence its electronic properties and potential for such interactions.

In Vitro and In Silico Bioactivity Profiling

The biological potential of this compound and its analogues is further explored through in vitro and in silico screening methods. These studies provide crucial data on their efficacy against various cell lines and microbial species.

Cytotoxic Efficacy against Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. While data specific to this compound is scarce, numerous studies on related compounds highlight the potential of the benzoxazole scaffold in oncology research. For instance, a series of 3-(2-benzoxazol-5-yl)alanine derivatives were screened for their cytotoxic effects, with some compounds showing toxicity towards both normal and cancer cell lines, while others exhibited selective toxicity for cancer cells. nih.gov Another study on 5-chloro-N-phenylpyrazine-2-carboxamides, which combines a 5-chloro-pyrazine core with an anilide motif, demonstrated significant in vitro activity against Mycobacterium tuberculosis and also evaluated cytotoxicity. nih.gov Specifically, the introduction of hydroxyl substituents was found to decrease in vitro cytotoxicity. nih.gov

Interactive Table: Cytotoxicity of Benzoxazole Analogues

| Compound Analogue | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Various | Some derivatives cytotoxic to cancer and normal cells, others selective for cancer cells | nih.gov |

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral)

The benzoxazole core is a constituent of many compounds with a broad spectrum of antimicrobial activity. nih.gov Studies on various derivatives have revealed their potential against a range of pathogens.

Antibacterial Activity: Novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was particularly effective against methicillin-sensitive and -resistant Staphylococcus aureus. nih.gov Similarly, microwave-assisted synthesis of 5-Chloro-2(3H)benzoxazolinone derivatives yielded compounds with significant activity against S. albus, S. aureus, E. coli, and Pseudomonas piosineus. researchgate.net

Antifungal Activity: The antifungal potential of benzoxazole derivatives has also been noted. The aforementioned 5-Chloro-2(3H)benzoxazolinone derivatives were tested against Candida albicans, Aspergillus niger, and Alternaria alternata, with some showing notable activity. researchgate.net Furthermore, a broad study of 3-(2-benzoxazol-5-yl)alanine derivatives found that almost half of the compounds possessed antifungal properties, including against the pathogenic yeast C. albicans. nih.gov

Antiviral Activity: While less documented, some benzoxazole derivatives have been investigated for their antiviral properties, contributing to the diverse pharmacological profile of this class of compounds. nih.gov

Interactive Table: Antimicrobial Activity of Benzoxazole Analogues

| Compound Analogue | Microbial Strain | Activity | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | MIC 15.62-31.25 μmol/L | nih.gov |

| 5-Chloro-2(3H)benzoxazolinone derivatives | S. albus, S. aureus, E. coli, P. piosineus | Significant activity | researchgate.net |

| 5-Chloro-2(3H)benzoxazolinone derivatives | Candida albicans, Aspergillus niger, Alternaria alternata | Moderate activity | researchgate.net |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Selective activity | nih.gov |

Antitubercular Activity Assessment

The benzoxazole core is a recognized pharmacophore in the development of antitubercular agents. A range of 2-benzylsulfanyl derivatives of benzoxazole have been synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The antimycobacterial efficacy of these compounds is typically expressed as the minimum inhibitory concentration (MIC). Notably, dinitrobenzylsulfanyl derivatives of benzoxazole have demonstrated significant activity against both sensitive and resistant M. tuberculosis strains. Quantitative structure-activity relationship (QSAR) studies on these derivatives have indicated that lower lipophilicity is a key contributor to their antitubercular potency. Furthermore, nonhydrolyzable D-phenylalanine-benzoxazole derivatives have also been found to retain antitubercular activity.

Antioxidant Capacity Evaluation

Benzoxazole derivatives have been investigated for their potential as antioxidants. The evaluation of their antioxidant capacity often involves assays that measure their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). For some benzoxazole analogues, antioxidant properties have been proven, with the most active compounds demonstrating efficacy at micromolar concentrations. Another approach to assessing antioxidant activity is by determining the inhibition of lipid peroxidation, for instance, in the copper-induced oxidation of low-density lipoprotein (LDL). Certain phenolic benzoxazolone compounds have shown significant antioxidant activity in this model.

Anti-inflammatory Response Investigations

The anti-inflammatory potential of benzoxazole derivatives is a well-documented area of research. These compounds are often evaluated for their ability to inhibit key inflammatory mediators. For instance, some 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents, with studies suggesting they may act as selective cyclooxygenase-2 (COX-2) inhibitors. The therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to COX-2 inhibition, while the undesirable side effects are often linked to COX-1 inhibition. In other studies, benzoxazolone derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of cytokines like interleukin-6 (IL-6). The mechanism for some of these derivatives involves the inhibition of myeloid differentiation protein 2 (MD2), a key adaptor protein in the inflammatory process.

Other Biological Activities (e.g., Antihyperglycemic, Antidepressant, Anticonvulsant, Analgesic)

The versatile benzoxazole scaffold has been explored for a multitude of other biological activities.

Antihyperglycemic: New series of benzoxazole derivatives have been synthesized and have shown significant antihyperglycemic activity in animal models of diabetes. Some of these compounds, such as benzoxazole 2,4-thiazolidinediones, have demonstrated more potent activity than existing drugs. The mechanism for some derivatives involves the inhibition of alpha-amylase, an enzyme that plays a crucial role in blood glucose levels.

Antidepressant: Benzoxazole derivatives have been designed and evaluated for their antidepressant-like effects. Some compounds have shown significant activity in preclinical models like the forced swimming test and tail suspension test. The mechanism of action for some of these derivatives is linked to the serotonergic system.

Anticonvulsant: Novel series of benzoxazole derivatives have demonstrated anticonvulsant activities in models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models. The mechanism for some of these compounds involves the regulation of γ-aminobutyric acid (GABA) levels in the brain.

Analgesic: The analgesic effects of benzoxazole derivatives have also been investigated. Some compounds have shown analgesic effects stronger than that of diclofenac (B195802) sodium in the acetic acid-induced writhing test. Another approach has been the design of benzoxazole clubbed 2-pyrrolidinones as inhibitors of monoacylglycerol lipase (B570770) (MAGL), which has resulted in compounds with potent analgesic activity.

Mechanistic Pathways of Biological Action

Modulation of Cellular Processes (e.g., Cell Growth, Apoptosis, Signal Transduction)

Benzoxazole derivatives have been shown to modulate various cellular processes, which is often linked to their anticancer properties.

Cell Growth and Apoptosis: Certain benzoxazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cell lines. For example, one derivative, K313, was reported to induce cell cycle arrest at the G0/G1 phase and mediate apoptosis through the activation of caspases and a decrease in mitochondrial membrane potential in leukemia and lymphoma cells. Other derivatives have been shown to arrest cell growth at the Pre-G1 phase and induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2.

Signal Transduction: A key mechanism of action for some anticancer benzoxazole derivatives is the inhibition of signal transduction pathways crucial for tumor growth and angiogenesis. A number of derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. By inhibiting VEGFR-2, these compounds can block the downstream signaling that leads to the formation of new blood vessels, thereby inhibiting tumor growth. Another targeted pathway is the mTOR/p70S6K pathway, which is important for cell survival and progression; some benzoxazole derivatives have been shown to suppress this pathway.

Cholinesterase Inhibition Mechanisms

Benzoxazole derivatives have been identified as potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them of interest for the treatment of Alzheimer's disease.

A series of 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and shown to be potent, selective, and mixed-type dual inhibitors of both AChE and BChE. The inhibitory mechanism involves binding to both the catalytically active site and the peripheral anionic site of the cholinesterases simultaneously. Kinetic studies of some benzoxazole analogues have confirmed a mixed-type inhibition of AChE. The inhibitory potential of these compounds is often comparable or even superior to standard drugs like donepezil.

Re-sensitization of Drug-Resistant Microorganisms (e.g., MRSA, Gram-Negative Bacteria)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, rendering many conventional antibiotics ineffective. nih.gov A promising strategy to combat this challenge is the use of resistance-modifying agents (RMAs), which can restore the efficacy of existing antibiotics. nih.gov While specific studies on this compound as an RMA are not extensively detailed in the provided results, the broader class of benzoxazole and related heterocyclic compounds has shown potential in this area.

Research into novel tryptoline-based benzothiazole (B30560) scaffolds has identified compounds that can re-sensitize MRSA to cephalosporin (B10832234) antibiotics at low concentrations (2 μg/mL). nih.gov This indicates that the core benzazole structure is a viable starting point for developing potent RMAs. The mechanism of these RMAs often involves interfering with bacterial resistance mechanisms, thereby allowing antibiotics that were previously ineffective to exert their antibacterial action.

Furthermore, studies on other heterocyclic conjugates, such as 4,5-disubstituted-2-aminoimidazole-triazoles, have demonstrated the ability to inhibit biofilm formation by MRSA and even re-sensitize MRSA to oxacillin (B1211168) by a factor of 2-4. nih.gov Biofilms are a critical factor in antibiotic resistance, and their disruption is a key strategy in overcoming persistent infections.

While direct evidence for this compound is limited in the search results, the activity of its analogues suggests that it could be a valuable scaffold for the development of new agents to combat drug-resistant bacteria.

Lead Compound Identification and Optimization Studies

Lead compound identification and optimization are critical stages in the drug discovery process. danaher.comijddd.com A lead compound is a chemical entity that demonstrates promising biological activity against a specific target and serves as the starting point for developing a new drug. danaher.comijddd.com The optimization process involves synthetically modifying the lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics like toxicity. danaher.com

The benzimidazole (B57391) scaffold, which is structurally related to benzoxazoles, has been the subject of successful lead optimization studies. For instance, a hit-to-lead effort resulted in the discovery of a potent and selective class of benzimidazole-based direct activators of AMP-activated protein kinase (AMPK), a key regulator of metabolism. nih.gov This work led to the identification of a compound, MK-3903, which demonstrated robust target engagement and beneficial effects on lipid metabolism and insulin (B600854) sensitization in animal models. nih.gov

Similarly, a hit-to-lead optimization of a 2-aminobenzimidazole (B67599) series was undertaken to develop new candidates for Chagas disease. nih.gov This study focused on improving potency, selectivity, and metabolic stability, investigating 277 derivatives. nih.gov

| Compound Class | Target | Therapeutic Area | Key Optimization Goals |

| Benzimidazole-based activators | AMP-activated protein kinase (AMPK) | Type 2 Diabetes | Potency, selectivity, in vivo efficacy |

| 2-Aminobenzimidazole derivatives | Trypanosoma cruzi | Chagas Disease | Potency, selectivity, microsomal stability, solubility |

Computational Chemistry and Molecular Modeling Studies of 5 Chlorobenzoxazole 2 Methanamine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking simulations are a cornerstone of computational drug discovery, predicting how a ligand such as 5-Chlorobenzoxazole-2-methanamine might bind to a biological target. This analysis is crucial for postulating the compound's mechanism of action and for optimizing its structure to enhance binding affinity and selectivity.

Studies on analogous 5-chlorobenzoxazole (B107618) derivatives have demonstrated their potential as inhibitors of various protein targets, including enzymes implicated in cancer and neurodegenerative diseases. For instance, molecular modeling of 5-chlorobenzoxazole derivatives targeting Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair and a target in cancer therapy, has been performed. nih.gov These studies help in understanding the binding modes and affinities of molecules within the active sites of such enzymes. nih.gov

For related benzoxazole (B165842) derivatives targeting VEGFR-2, a key receptor in angiogenesis, molecular docking has been instrumental in identifying the most stable binding conformations. The binding free energies calculated from these simulations often correlate well with experimental inhibitory activities, underscoring the predictive power of this approach. nih.govresearchgate.net The docking of these compounds typically reveals critical interactions within the receptor's binding pocket that are essential for their inhibitory action. nih.govresearchgate.net

Table 1: Predicted Binding Affinities of Related Benzoxazole Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 5-Chlorobenzoxazole Hybrids | PARP-2 | Data not publicly available |

| Substituted Benzoxazoles | VEGFR-2 | Good correlation with experimental IC50 |

Note: Specific binding affinity values for this compound are not available and would require dedicated computational studies.

In the context of VEGFR-2 inhibition by benzoxazole derivatives, key amino acid residues such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 have been identified as being crucial for stabilizing the inhibitor in the binding pocket. nih.gov The interactions involved are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or cation-π interactions, depending on the specific substitutions on the benzoxazole core. The methanamine group in this compound would be expected to act as a hydrogen bond donor, potentially forming critical interactions with acceptor groups in a target's active site.

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations provide a deeper understanding of a molecule's electronic structure, which in turn governs its reactivity, spectroscopic properties, and intermolecular interactions.

QM methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict various spectroscopic properties. For instance, the Fourier Transform Infrared (FTIR) and FT-Raman spectra of related molecules like 5-chloro-2-hydroxybenzamide have been calculated and compared with experimental data to assign vibrational modes. nih.gov Such analyses help in understanding the influence of substituents, like the chloro group, and intramolecular hydrogen bonding on the vibrational frequencies. nih.gov

The prediction of electronic absorption spectra (UV-Vis spectra) is another important application. These calculations can help in understanding the electronic transitions within the molecule and how they are affected by the molecular structure and solvent environment. While specific data for this compound is not available, QM studies on similar aromatic heterocyclic compounds provide a methodological basis for such predictions.

QM calculations are essential for determining the most stable conformations of a molecule and for calculating its fundamental electronic properties. For related compounds, methods like DFT with basis sets such as B3LYP/6-311G(d,p) have been used to optimize the molecular geometry and calculate properties like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken charges. dntb.gov.ua

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. dntb.gov.ua For this compound, the nitrogen atoms of the benzoxazole ring and the methanamine group, along with the oxygen atom, would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance.

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of being active against a specific biological target. This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.

The benzoxazole scaffold is a common feature in many biologically active compounds, making it an attractive starting point for the design of virtual libraries. By starting with the this compound core, a virtual library can be generated by adding a variety of substituents at different positions. These virtual compounds can then be subjected to high-throughput virtual screening, which typically involves filtering based on physicochemical properties (to ensure drug-likeness) and then docking them into the active site of a target protein. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used in conjunction with virtual screening. nih.govresearchgate.netrsc.org These methods build statistical models that correlate the 3D properties of molecules with their biological activities. nih.govresearchgate.netrsc.org For benzoxazole derivatives, 3D-QSAR models have been successfully developed to understand the relationship between different molecular fields (steric, electrostatic, hydrophobic, etc.) and their inhibitory activities against cancer cell lines. nih.govresearchgate.netrsc.org The contour maps generated from these models provide a visual guide for designing new, more potent inhibitors. nih.govresearchgate.netrsc.org

Crystal Packing Interactions and Hirshfeld Surface Analysis

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. Hirshfeld surface analysis is a valuable computational method used to visualize and quantify these interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how neighboring molecules interact.

Unfortunately, a specific crystallographic study and corresponding Hirshfeld surface analysis for this compound are not available in the reviewed scientific literature. Such an analysis would typically involve the following:

dnorm Surface: A surface that maps normalized contact distances, highlighting regions of significant intermolecular contact. Red spots on this surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or no significant contacts.

Fingerprint Plots: Two-dimensional plots derived from the Hirshfeld surface that summarize the types and relative contributions of different intermolecular contacts. These plots provide a quantitative breakdown of interactions such as H···H, C···H, O···H, and N···H contacts.

While data for the target compound is unavailable, studies on structurally related benzoxazole derivatives offer a glimpse into the types of interactions that might be expected. For instance, analyses of other benzoxazole compounds frequently reveal the importance of hydrogen bonding involving the nitrogen and oxygen atoms of the benzoxazole core, as well as π-π stacking interactions between the aromatic rings.

To illustrate the type of data a Hirshfeld surface analysis would provide, the following is a hypothetical data table based on analyses of similar compounds:

| Interaction Type | Contribution (%) |

| H···H | 40-50% |

| C···H/H···C | 15-25% |

| O···H/H···O | 10-20% |

| N···H/H···N | 5-15% |

| Cl···H/H···Cl | 5-10% |

| π-π Stacking | Varies |

| Hypothetical data based on related structures. |

Theoretical Insights into Reactivity and Selectivity

The reactivity and selectivity of a molecule are governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating various molecular properties and reactivity descriptors that provide theoretical insights into a compound's chemical behavior.

For this compound, a comprehensive theoretical study detailing its reactivity and selectivity is not presently found in the public domain. However, a theoretical analysis would typically investigate the following parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

A hypothetical table of calculated reactivity descriptors for this compound is presented below to demonstrate the type of information that would be generated from such a study:

| Parameter | Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Hypothetical data for illustrative purposes. |

These theoretical calculations would be invaluable for predicting the most likely sites for electrophilic and nucleophilic attack, understanding the molecule's stability, and guiding the design of synthetic routes or biological studies.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Chlorobenzoxazole 2 Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including 5-Chlorobenzoxazole-2-methanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise determination of the molecular structure.

¹H NMR Applications

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -CH₂- | 3.5 - 4.5 | Singlet or Doublet |

| -NH₂ | 1.5 - 3.0 | Broad Singlet |

Note: The predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the benzoxazole (B165842) ring are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the chlorine substituent. While specific ¹³C NMR data for this compound is not detailed in the search results, analysis of related compounds like 5-chlorobenzoxazole (B107618) and other benzoxazole derivatives allows for an estimation of the expected chemical shifts. nih.gov For example, the carbon atom attached to the chlorine would exhibit a characteristic shift, and the carbons of the benzoxazole core would appear in the aromatic region. rsc.org

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=N (C2) | 150 - 165 |

| Aromatic C-Cl (C5) | 125 - 135 |

| Other Aromatic C | 110 - 145 |

| -CH₂- | 40 - 50 |

Note: The predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

³¹P NMR Applications for Modified Derivatives

While ³¹P NMR is not directly applicable to this compound itself, it becomes a crucial analytical technique for its modified derivatives that incorporate phosphorus-containing functional groups. For instance, if the methanamine group were to be derivatized with a phosphine (B1218219) or phosphate-containing moiety, ³¹P NMR would be employed to characterize the chemical environment of the phosphorus atom. The chemical shift and coupling constants in the ³¹P NMR spectrum would provide valuable information about the oxidation state, coordination, and bonding of the phosphorus center in these derivatives.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in elucidating its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. usda.gov In the context of this compound, ESI-MS would typically involve dissolving the sample in a suitable solvent and introducing it into the mass spectrometer, where it is ionized to form protonated molecules [M+H]⁺. nih.gov The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton. High-resolution ESI-MS can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. rsc.org Fragmentation of the parent ion can be induced to provide structural information.

Interactive Table 3: Expected ESI-MS Data for this compound

| Ion | Calculated m/z |

| [C₈H₇ClN₂O+H]⁺ | 183.03 |

Note: The calculated m/z is based on the monoisotopic mass of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is suitable for the analysis of volatile and thermally stable compounds. For the analysis of this compound, the compound would first be injected into the gas chromatograph, where it would be vaporized and separated from other components of a mixture based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the molecular weight of the compound and a series of fragment ion peaks that provide a characteristic "fingerprint" for the molecule, aiding in its identification. nih.gov

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and analytical data for the compound this compound is not publicly available. While the existence of this compound, particularly as its hydrochloride salt, is confirmed through chemical supplier databases sigmaaldrich.com, dedicated research articles detailing its synthesis and subsequent characterization using advanced analytical methodologies are not present in the reviewed sources.

The user's request for an article structured around specific advanced spectroscopic and analytical techniques—including vibrational spectroscopy (IR, FT-IR, Raman, FT-Raman), electronic absorption and fluorescence spectroscopy (UV-Vis, fluorescence emission), and X-ray crystallography—cannot be fulfilled due to the absence of published research findings for this particular molecule.

Scientific inquiry into related but structurally distinct molecules, such as 5-chloro-1,3-benzoxazol-2(3H)-one nih.gov, 5-chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole asianpubs.org, and various other benzoxazole derivatives, has been conducted. These studies provide insight into the spectroscopic behavior of the benzoxazole core. However, in strict adherence to the request to focus solely on this compound, the data from these related compounds cannot be substituted.

Therefore, the creation of an informative and scientifically accurate article with detailed research findings and data tables for each specified subsection is not possible at this time.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of this compound. It offers high resolution and sensitivity for separating the target compound from impurities and by-products. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that for structurally similar benzoxazole derivatives, such as 2-(chlorophenyl)-5-methylbenzoxazole isomers, effective separation can be achieved on a C18 column. nih.gov For this compound, a similar approach would be effective. The method's parameters, including the mobile phase composition, flow rate, and column temperature, are optimized to achieve baseline separation of the main peak from any potential impurities. A diode-array detector (DAD) can be used for detection, monitoring the elution profile at a wavelength where the compound exhibits maximum absorbance, typically in the UV region. nih.gov The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks.

| Parameter | Value |

| Column | C18 (e.g., Inertsil ODS-SP, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm (hypothetical, based on benzoxazole chromophore) |

| Injection Volume | 10 µL |

This table represents a typical, hypothetical HPLC method for the analysis of this compound, with parameters adapted from methodologies for similar compounds. nih.gov

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method used for the preparative purification of this compound, particularly after its synthesis. phenomenex.com This technique is a variation of traditional column chromatography that uses moderate pressure, typically from compressed air or nitrogen, to accelerate the flow of the mobile phase through the stationary phase (commonly silica (B1680970) gel). phenomenex.com This increased flow rate significantly reduces the purification time compared to gravity-fed chromatography. phenomenex.comucsb.edu

The process involves loading the crude reaction mixture onto a column packed with an appropriate adsorbent, such as silica gel. A carefully selected solvent system (eluent) is then passed through the column. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound. ucsb.edu Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of purified this compound in fractions. phenomenex.com

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate (B1210297) gradient |

| Loading Method | Dry loading with silica gel |

| Column Dimensions | Dependent on the scale of the synthesis (e.g., 40g cartridge for 1g crude material) |

| Detection | UV detector or TLC analysis of fractions |

This table outlines a hypothetical set of parameters for the purification of this compound using flash column chromatography.

Chemometric and Multivariate Analysis of Spectroscopic Data

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com For this compound, these techniques are applied to complex spectroscopic datasets (e.g., from UV-Vis, NIR, or Mass Spectrometry) to enhance qualitative and quantitative analysis.

Wavelength Correlation Techniques

Wavelength correlation techniques are employed to analyze spectroscopic data and identify relationships between different wavelengths (or spectral variables) and a specific property of interest, such as the concentration of this compound or a particular impurity. By examining the correlation matrix of the spectral data, it is possible to identify which wavelengths are most informative and which are redundant or dominated by noise. This information is crucial for developing robust calibration models. For instance, in the analysis of complex mixtures, specific wavelengths in the infrared spectrum that correlate highly with the vibrations of the C-Cl or the N-H bonds of the methanamine group could be selected to build a quantitative model, improving its predictive accuracy by focusing only on the most relevant spectral regions.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. wikipedia.org In the context of this compound, PCA can be applied to a collection of spectra from different production batches. The method transforms the original, correlated variables (e.g., absorbance at each wavelength) into a new set of uncorrelated variables called principal components (PCs). wikipedia.org

The first few PCs typically capture the most significant variations in the data, such as differences in concentration, impurity profiles, or instrumental drift. By plotting the scores of the samples on the first two or three PCs, it is possible to visualize clustering, trends, or outliers in the dataset, providing a powerful tool for quality control and process monitoring.

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 7.82 | 71.1% | 71.1% |

| PC2 | 2.09 | 19.0% | 90.1% |

| PC3 | 0.55 | 5.0% | 95.1% |

This illustrative table shows hypothetical PCA results from the spectroscopic analysis of multiple batches of this compound, demonstrating that the first two principal components account for over 90% of the total data variance.

Soft Independent Modeling of Class Analogies (SIMCA)

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used for authentication and quality verification. nih.gov Building on PCA, SIMCA creates a separate PCA model for each defined class of samples. wikipedia.org For instance, a model would be built using the spectroscopic data from a set of known, high-purity batches of this compound.

When a new, unknown sample is analyzed, its data is projected onto this established model. The distance of the new sample from the model, both in terms of its projection within the model (score distance) and its orthogonal distance from the model (residual variance), is calculated. nih.gov These distances are compared to statistical limits determined from the training set. wikipedia.org This allows the sample to be classified as either belonging to the target class (i.e., authentic this compound) or not. SIMCA is particularly useful for verifying identity and detecting adulteration or significant deviations from the standard product. readthedocs.ioresearchgate.net

| Model Parameter | Value |

| Number of Principal Components | 3 |

| Significance Level (α) | 0.05 |

| Sensitivity | 98.5% |

| Specificity | 96.2% |

This table provides hypothetical performance metrics for a SIMCA model designed to authenticate batches of this compound.

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is a multivariate statistical technique used to find the relationship between a set of predictor variables (X) and a categorical response variable (Y). In the context of this compound, PLS-DA can be a powerful tool for quality control and classification purposes, for instance, by analyzing spectroscopic data (e.g., from NMR or FT-IR) to discriminate between different synthesis batches or to distinguish the target compound from related impurities.

The primary goal of a PLS-DA model would be to identify the key spectral regions that contribute most significantly to the separation between predefined classes. For example, a study might aim to differentiate between samples of this compound that exhibit high purity and those containing specific precursors or degradation products. The analysis generates scores plots to visualize the separation between groups and loadings plots to identify the variables responsible for this separation. researchgate.net The reliability of the PLS-DA model is typically validated using parameters such as R² (goodness of fit) and Q² (goodness of prediction), which are assessed through permutation tests or cross-validation.

Illustrative Research Findings:

While specific PLS-DA studies on this compound are not prevalent in public literature, we can construct a hypothetical scenario. In this scenario, spectroscopic data from three different batches of the compound are analyzed. Batch A represents the high-purity standard, Batch B contains a known impurity (e.g., 2-amino-5-chlorobenzoxazole), and Batch C is a batch that underwent partial degradation.

The PLS-DA model would likely show a clear clustering of samples from each batch, indicating that the spectroscopic fingerprints are distinct enough for classification. The loadings plot might highlight specific vibrational frequencies or chemical shifts associated with the methanamine group or the aromatic chloro-substituent as key differentiators.

Table 1: Hypothetical Input Data for PLS-DA Model This table illustrates the type of data used for analysis, where variables could be absorbance values at specific wavenumbers from IR spectroscopy.

| Sample ID | Batch | Variable 1 (e.g., 1630 cm⁻¹) | Variable 2 (e.g., 1250 cm⁻¹) | Variable 3 (e.g., 740 cm⁻¹) |

| A-01 | A | 0.85 | 0.92 | 0.78 |

| A-02 | A | 0.86 | 0.91 | 0.79 |

| B-01 | B | 0.65 | 0.80 | 0.85 |

| B-02 | B | 0.64 | 0.81 | 0.84 |

| C-01 | C | 0.82 | 0.75 | 0.65 |

| C-02 | C | 0.81 | 0.76 | 0.66 |

Table 2: Illustrative PLS-DA Model Performance This table summarizes the typical performance metrics for a PLS-DA model.

| Components | R²X (cumulative) | R²Y (cumulative) | Q² (cumulative) |

| 1 | 0.68 | 0.85 | 0.79 |

| 2 | 0.82 | 0.96 | 0.91 |

These tables conceptualize how PLS-DA would be applied to differentiate batches of this compound based on spectroscopic data, providing a robust method for quality assurance.

Thermal Analysis Techniques (e.g., TGA/DSC)

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase behavior of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data regarding its material properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram for this compound would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. For many benzoxazole-related structures, thermal decomposition often occurs in multiple stages. researchgate.net The analysis also quantifies the residual mass at high temperatures, known as the char yield, which is an indicator of thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC curve can identify the melting point (an endothermic event), crystallization temperature (an exothermic event), and glass transition temperature. This information is vital for understanding the compound's physical state and processing parameters.

Detailed Research Findings:

A TGA curve is a plot of weight percentage versus temperature. libretexts.org For a compound like this compound, one would anticipate stability up to a certain temperature, followed by one or more mass loss events. The initial mass loss could correspond to the cleavage of the methanamine side chain, followed by the breakdown of the benzoxazole ring structure at higher temperatures.

The corresponding DSC thermogram would show a sharp endothermic peak at the compound's melting point. Other thermal events, such as polymorphic transitions or the onset of decomposition, could also be detected.

Table 3: Expected Thermal Properties of this compound from TGA/DSC Analysis This table presents hypothetical but plausible data based on the analysis of related benzoxazole structures.

| Analytical Technique | Parameter | Observed Value (Hypothetical) | Description |

| DSC | Melting Point (Tₘ) | 190 - 195 °C | A sharp endothermic peak indicating the transition from solid to liquid phase. |

| TGA | Onset of Decomposition (Tₒ) | ~250 °C | The temperature at which significant mass loss begins. |

| TGA | Decomposition Step 1 | 250 - 350 °C | Corresponds to a mass loss of ~18%, potentially due to the loss of the -CH₂NH₂ group. |

| TGA | Decomposition Step 2 | 350 - 500 °C | Further mass loss corresponding to the fragmentation of the chlorobenzoxazole ring. |

| TGA | Char Yield at 800 °C | ~35% | The percentage of residual mass, indicating the formation of a stable carbonaceous residue. researchgate.net |

This detailed thermal profile is critical for establishing the compound's thermal limitations and ensuring its stability during storage and handling.

Advanced Applications and Future Research Directions of 5 Chlorobenzoxazole 2 Methanamine Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

The benzoxazole (B165842) nucleus is a privileged scaffold, serving as a crucial starting material for the creation of more complex, often bioactive, structures. jocpr.com The 5-alkoxyoxazole ring system, a related structure, has proven to be a versatile building block involved in a variety of significant chemical transformations. These include hetero-Diels–Alder reactions, cycloadditions, and rearrangements that provide synthetic pathways to other important heterocyclic scaffolds like pyridines, furans, and pyrrolidines. The functional groups on 5-Chlorobenzoxazole-2-methanamine—the reactive primary amine at the 2-position and the chloro group on the benzene (B151609) ring—offer multiple points for chemical modification. This makes the compound an adaptable building block for creating large and diverse chemical libraries. organic-chemistry.org The synthesis of benzoxazole derivatives can be achieved through various methods, including the condensation of ortho-substituted anilines with functionalized orthoesters or the coupling of 2-aminophenols with aldehydes, highlighting the accessibility of this core structure for further elaboration. organic-chemistry.org

Advancements in Rational Drug Design and Development

The benzoxazole core is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. jocpr.com The 5-chloro substitution, in particular, has been shown to be beneficial for cytotoxic activity in certain contexts. A study on benzoxazole-benzamide conjugates found that compounds bearing a 5-chlorobenzoxazole (B107618) moiety generally exhibited better activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines compared to unsubstituted or 5-methyl substituted analogues.

In one study, new phortress (B1677703) analogues were developed by replacing the benzothiazole (B30560) core with a benzoxazole ring system. Two of these compounds, 3m and 3n, demonstrated significant anticancer effects against a panel of cancer cell lines, including colon, breast, lung, liver, and brain cancer lines, with activity comparable to the reference drug doxorubicin. nih.gov These compounds are believed to act similarly to the anticancer prodrug Phortress, which involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent expression of the cytochrome P450 CYP1A1 gene. nih.gov Other research has identified 2,5-disubstituted benzoxazole derivatives with potent antimicrobial activity comparable to standard drugs like ofloxacin (B1677185) and fluconazole. nih.gov The presence of an ionizable amine, a key feature of this compound, is considered a valuable attribute in rational drug design, particularly for improving activity against Gram-negative bacteria. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 3m | HT-29 (Colon) | 0.25 | Doxorubicin | 0.05 |

| MCF7 (Breast) | 0.17 | Doxorubicin | 0.08 | |

| A549 (Lung) | 0.25 | Doxorubicin | 0.06 | |

| Compound 3n | HT-29 (Colon) | 0.14 | Doxorubicin | 0.05 |

| MCF7 (Breast) | 0.10 | Doxorubicin | 0.08 | |

| A549 (Lung) | 0.15 | Doxorubicin | 0.06 |

Data sourced from a study on Phortress analogues, highlighting potent activity. nih.gov

Exploration in Agrochemical Innovation

Benzoxazole and its derivatives are important scaffolds in the discovery of new agrochemicals, demonstrating a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.com, nih.gov, nih.gov The structural stability and ease of modification make the benzoxazole ring a key component in the development of next-generation crop protection agents. nih.gov

Research has shown that benzoxazole derivatives can be highly effective against various plant pathogens. For instance, certain 2-(phenoxymethyl)benzo[d]oxazole compounds exhibited potent antifungal activity against Fusarium solani and Botrytis cinerea. semanticscholar.org, researchgate.net One derivative, compound 5h, was found to be approximately nine times more potent than the commercial fungicide hymexazol (B17089) against F. solani. semanticscholar.org In the realm of herbicides, a study of 2-nitromethylbenzoxazoles revealed significant phytotoxicity. Notably, 5-chloro-2-(nitromethyl)benzo[d]oxazole, a compound structurally related to the subject of this article, demonstrated higher inhibition of seed germination against four different plant species than a commercial herbicide. researchgate.net Furthermore, benzoxazole derivatives have been investigated for their insecticidal properties, with some compounds showing 100% activity against pests like Spodoptera exigua at low concentrations. researchgate.net

Table 2: Antifungal and Herbicidal Activity of Selected Benzoxazole Derivatives

| Compound | Target Organism/Plant | Activity Metric | Result | Commercial Control | Control Result |

|---|---|---|---|---|---|

| Compound 13 | Alternaria brassicae (Fungus) | EC₅₀ | 0.3 mg/L | Carbendazim | 47.0 mg/L |

| Compound 5h | F. solani (Fungus) | IC₅₀ | 4.34 µg/mL | Hymexazol | 38.92 µg/mL |

| 5-chloro-2-(nitromethyl) benzo[d]oxazole | Sorghum bicolor (Sorghum) | Germination Inhibition | Higher than control | Commercial Herbicide | - |

Data compiled from studies on the agrochemical potential of benzoxazole derivatives. nih.gov, researchgate.net, semanticscholar.org

Development of Novel Functional Materials (e.g., Fluorescent Probes)

The benzoxazole chromophore is well-established for its valuable photophysical properties, which are leveraged in industrial applications such as optical brighteners, organic scintillators, and laser dyes. acs.org Benzoxazole derivatives are known to be highly luminescent and can exhibit enhanced fluorescence emission upon binding to biological targets like DNA. acs.org, periodikos.com.br This makes them attractive candidates for the development of novel functional materials, particularly fluorescent probes for biological imaging. chemimpex.com

Recent research has focused on designing benzoxazole-based compounds for advanced imaging applications. A series of donor-π-acceptor type fluorophores based on benzoxazole were synthesized and investigated for their two-photon absorption (2PA) properties. rsc.org These compounds showed promising results for bio-imaging applications, demonstrating good photostability and low cytotoxicity. rsc.org Systematic reviews have confirmed that benzoxazole and naphthoxazole derivatives have significant potential as fluorescent DNA probes, often exhibiting increased fluorescence intensity in the presence of DNA. periodikos.com.br, periodikos.com.br The interaction is typically through intercalation with the DNA base pairs. periodikos.com.br The development of such probes is crucial as they offer sensitive and potentially safer alternatives to commonly used, and often mutagenic, DNA stains. periodikos.com.br

Applications in Oligonucleotide Modification and Nucleic Acid Research

The structural similarity of the benzoxazole ring to naturally occurring nucleic bases is a key feature that allows these molecules to interact with biological polymers like DNA and RNA. jocpr.com This principle is being actively explored in the field of nucleic acid research. A recent and significant development is the synthesis of oligonucleotides containing inter-nucleotide N-benzoxazole phosphoramide (B1221513) linkages. nih.gov This modification involves incorporating the benzoxazole moiety directly into the phosphate (B84403) backbone of the oligonucleotide. These modified oligonucleotides are stable under the conditions of DNA synthesis and are being investigated for their potential to improve the therapeutic properties of nucleic acid-based drugs. nih.gov The hydrophobic nature of the N-benzoazole group may enhance the membrane permeability of these oligonucleotides, a critical challenge in drug delivery. nih.gov Furthermore, while the initial benzothiazole-modified oligonucleotides showed low fluorescence, researchers suggest that appropriate substitutions on the benzene ring could lead to the development of benzoxazole-based fluorescent markers for oligonucleotides. nih.gov Other research has explored the docking of benzoxazole derivatives into the active site of DNA gyrase, an essential bacterial enzyme, indicating their potential as inhibitors that target nucleic acid processes. nih.gov

Potential in Environmental Remediation (e.g., Photocatalysis)

Currently, the application of this compound and its derivatives in the field of environmental remediation, including photocatalysis, appears to be a largely unexplored area. Extensive searches of scientific literature did not yield specific studies focusing on the use of these compounds for degrading pollutants or in photocatalytic processes. While the benzoxazole scaffold is known for its photophysical properties, this has been primarily channeled into the development of fluorescent probes and materials rather than catalytic applications for environmental cleanup. acs.org, rsc.org The lack of current research presents a clear opportunity for future investigation. The stability of the benzoxazole ring combined with its demonstrated photochemical responsiveness could potentially be harnessed for novel catalytic systems, representing a significant and untapped research direction.

Emerging Research Areas and Unexplored Therapeutic Applications

While significant research has established the utility of 5-chlorobenzoxazole scaffolds in anticancer and antimicrobial drug development, several other areas are emerging with high potential. jocpr.com, nih.gov, nih.gov The most prominent of these are in agrochemical innovation and advanced functional materials. The potent fungicidal and herbicidal activities of specific chlorinated benzoxazole derivatives suggest a promising future in crop protection, moving beyond initial screenings to more in-depth field studies and mechanism-of-action investigations. nih.gov, researchgate.net In materials science, the development of benzoxazole-based two-photon absorption chromophores for high-resolution bio-imaging is a rapidly advancing frontier. rsc.org

Unexplored therapeutic applications remain plentiful. Given the broad range of biological activities reported for the benzoxazole class, its derivatives could be investigated for other central nervous system (CNS) activities, as antihyperglycemic agents, or for novel antiviral targets. jocpr.com The ability of benzoxazoles to act as structural isosteres of nucleic bases and to be incorporated into oligonucleotide backbones opens up new possibilities in gene therapy and diagnostics that are just beginning to be explored. jocpr.com, nih.gov Finally, as noted, the potential for these compounds in environmental science, particularly in catalysis, remains almost entirely untapped and warrants future exploration. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Chlorobenzoxazole-2-methanamine?

- Methodological Answer : Synthesis typically involves cyclization of precursors like 2-aminophenol derivatives with chloro-substituted reagents. For example, the Bischler-Napieralski reaction (using POCl₃ or PCl₅) can facilitate ring closure . Chlorination steps may follow, as seen in analogous benzoxazole syntheses where chlorine is introduced via electrophilic substitution or using Cl₂ gas under controlled conditions . Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Determines molecular weight and fragmentation patterns (e.g., C₇H₆ClN₂O requires exact mass 169.0143) .

- NMR (¹H/¹³C) : Identifies substituent positions (e.g., methanamine protons resonate at δ ~2.5–3.5 ppm; aromatic protons show splitting patterns dependent on substitution) .

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the methanamine group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Strategies include:

- Purity Assessment : Use HPLC or TLC to verify compound homogeneity .

- Crystallization Optimization : Test solvents with varying polarities (e.g., ethanol vs. DCM) to isolate stable polymorphs .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-Amino-5-chlorobenzoxazole, mp 181–184°C ).

Q. What strategies improve synthetic yield when scaling up this compound production?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while PEG-400 has been used for eco-friendly synthesis in related benzoxazoles .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

Q. How does the electronic nature of the benzoxazole ring influence the methanamine group’s reactivity?

- Methodological Answer : The electron-withdrawing chlorine at position 5 reduces electron density on the benzoxazole ring, potentially stabilizing the methanamine group against nucleophilic attack. Computational studies (DFT) can map charge distribution, while experimental probes like Hammett plots quantify substituent effects .

Data Contradiction Analysis